2-Aminobenzene-1-sulfonyl chloride hydrochloride

Catalog No.
S3316297
CAS No.
1417793-77-1
M.F
C6H7Cl2NO2S
M. Wt
228.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1-sulfonyl chloride hydrochloride

CAS Number

1417793-77-1

Product Name

2-Aminobenzene-1-sulfonyl chloride hydrochloride

IUPAC Name

2-aminobenzenesulfonyl chloride;hydrochloride

Molecular Formula

C6H7Cl2NO2S

Molecular Weight

228.10

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-4-2-1-3-5(6)8;/h1-4H,8H2;1H

InChI Key

CWUXFQYGNBABET-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)Cl.Cl

Application in Sulfur Radical Chemistry

Application in Sulfonamide Synthesis

Application in Sulfa Drug Synthesis

Application in the Synthesis of p-Acetaminobenzenesulfonyl Chloride

Application in the Synthesis of Benzothiazoles

2-Aminobenzene-1-sulfonyl chloride hydrochloride, also known by its chemical formula C₆H₇Cl₂NO₂S, is a specialized organic compound characterized by the presence of an amino group at the second position of the benzene ring and a sulfonyl chloride group at the first position. This compound is typically encountered as a white to off-white solid and is notable for its high reactivity due to the electrophilic nature of the sulfonyl chloride group. It is commonly used in various chemical synthesis processes, particularly in the production of sulfonamides and other derivatives.

  • Aromatic amines: Some aromatic amines can be carcinogenic. Handle with care and wear appropriate personal protective equipment [].
  • Sulfonyl chlorides: Sulfonyl chlorides can be corrosive and react exothermically with water. Handle with care in a fume hood and wear appropriate personal protective equipment [].
  • Hydrochloric acid: The hydrochloride salt component suggests the presence of hydrochloric acid, which is corrosive and can irritate skin and eyes. Handle with care and wear appropriate personal protective equipment.

  • Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
  • Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to yield more reactive intermediates.
  • Coupling Reactions: It can participate in coupling reactions, including Suzuki-Miyaura coupling, which are essential for forming complex organic molecules.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, and thiols are frequently employed in substitution reactions.
  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide are typical oxidizing agents used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction processes.

Major Products Formed

The main products resulting from reactions involving 2-Aminobenzene-1-sulfonyl chloride hydrochloride include:

  • Sulfonamides: Produced through substitution reactions with amines.
  • Sulfonate Esters: Formed through substitution with alcohols.
  • Complex Organic Molecules: Resulting from coupling reactions.

2-Aminobenzene-1-sulfonyl chloride hydrochloride exhibits significant biological activity, primarily due to its role as a precursor in the synthesis of sulfa drugs. These compounds have been widely studied for their antibacterial properties. The mechanism of action involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Additionally, this compound has potential applications in modifying biomolecules for studying protein functions and interactions.

The synthesis of 2-Aminobenzene-1-sulfonyl chloride hydrochloride typically involves:

  • Chlorosulfonation of Aniline: Aniline reacts with chlorosulfonic acid to form 2-Aminobenzenesulfonyl chloride.
  • Formation of Hydrochloride Salt: The intermediate product is then treated with hydrochloric acid to yield the hydrochloride salt.

In industrial settings, these processes are scaled up using large reactors, ensuring precise control over reaction parameters to maximize yield and purity.

2-Aminobenzene-1-sulfonyl chloride hydrochloride has a diverse range of applications across various fields:

  • Organic Chemistry: Acts as a reagent for synthesizing sulfonamides and sulfonate esters.
  • Biology: Used to modify biomolecules for research into protein interactions.
  • Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceutical compounds.
  • Industrial Chemistry: Utilized in producing dyes, pigments, and other chemical products.

Research has indicated that 2-Aminobenzene-1-sulfonyl chloride hydrochloride can interact with various nucleophiles through its sulfonyl chloride group. This interaction facilitates the formation of covalent bonds leading to diverse derivatives. The amino group also participates in hydrogen bonding, influencing its reactivity with other molecules. Studies exploring these interactions enhance our understanding of its potential applications in drug development and biochemistry.

Several compounds share structural similarities with 2-Aminobenzene-1-sulfonyl chloride hydrochloride. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-AminobenzenesulfonamideAmino group at position fourCommonly used as an antibiotic (sulfa drug)
2-AminobenzenesulfonamideAmino group at position twoPrecursor for various pharmaceuticals
Benzenesulfonyl chlorideContains only the sulfonyl chloride without amino groupMore reactive due to lack of steric hindrance
3-AminobenzenesulfonamideAmino group at position threeDifferent antibacterial properties

Each compound possesses unique characteristics that influence its reactivity and applications. The positioning of functional groups plays a critical role in determining their biological activity and utility in synthetic chemistry.

Dates

Modify: 2023-08-19

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